molecular formula C18H22N4O2 B12525002 Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-35-6

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12525002
CAS No.: 651769-35-6
M. Wt: 326.4 g/mol
InChI Key: WGPOHEUAAHLOCT-UHFFFAOYSA-N
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Description

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that combines the structural features of decahydronaphthalene and tetrazole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The tetrazole moiety is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of decahydronaphthalene derivatives with tetrazole-containing compounds. One common method includes the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with decahydronaphthalen-2-ol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the benzoate ester or the tetrazole ring, leading to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole N-oxides, while reduction of the benzoate ester can produce decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzyl alcohol.

Mechanism of Action

The mechanism of action of Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole and benzoate moieties but lacks the decahydronaphthalene structure.

    Decahydronaphthalen-2-yl benzoate: Contains the decahydronaphthalene and benzoate moieties but lacks the tetrazole ring.

Uniqueness

Decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the decahydronaphthalene and tetrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

651769-35-6

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C18H22N4O2/c23-18(14-7-5-13(6-8-14)17-19-21-22-20-17)24-16-10-9-12-3-1-2-4-15(12)11-16/h5-8,12,15-16H,1-4,9-11H2,(H,19,20,21,22)

InChI Key

WGPOHEUAAHLOCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(CCC2C1)OC(=O)C3=CC=C(C=C3)C4=NNN=N4

Origin of Product

United States

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